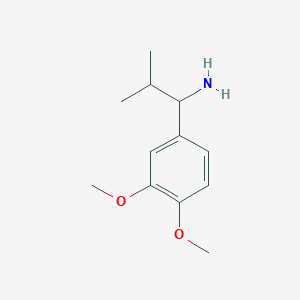
1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, also known as DMPM, is an organic compound that is commonly used as a research chemical in laboratory experiments. It is a white solid with a molecular weight of 186.23 g/mol and a melting point of 114-116 °C. DMPM is primarily used in scientific research applications due to its unique properties, including its ability to act as a reversible inhibitor of enzymes and its low toxicity.
科学的研究の応用
- UV and NMR spectroscopy to observe stability under UV-irradiation between 250 and 350 nm. Results: The compound exhibited high stability and resistance to fatigue even after more than 10 days of continuous irradiation. It also showed stability under singlet oxygen sensitization conditions .
- Use of 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst. Results: The methodology led to the preparation of the compound with moderate yield, demonstrating good green metrics .
- Aza-Michael reaction for the synthesis of β-aminocarbonyl derivatives. Results: The synthesis process provided access to β-azolyl ketones, which are components in fungicide, bactericide, and herbicide formulations .
- Designing materials that can switch between different states under specific conditions. Results: The materials developed showed potential for use in signaling and sensing applications .
- Light-induced unimolecular switch of molecules to less stable isomers. Results: The compound contributed to the development of materials with applications in information storage, showing the ability to undergo reversible changes .
- Study of the compound’s interaction with biological systems under light exposure. Results: Research indicated the potential for creating drugs that can be activated or deactivated with light, providing a new avenue for targeted therapy .
Neurochemical Research
Scientific Field
Material Science for Photovoltaics
Scientific Field
Organic Light-Emitting Diodes (OLEDs)
Scientific Field
Chemical Sensing and Detection
Scientific Field
Drug Design and Discovery
Scientific Field
Advanced Coating Technologies
Scientific Field
- Monitoring the reaction mechanism and kinetics using spectroscopic methods. Results: The study provided insights into the non-enzymatic steps involved in the reaction mechanism, contributing to a better understanding of LiP’s role in lignin degradation .
- Analyzing the spectral data to deduce structural information. Results: The spectral analysis helped in confirming the molecular structure and identifying functional groups present in the compound .
- Assessing the green metrics of the synthesis process. Results: The research led to the development of synthesis protocols with reduced environmental impact and improved sustainability .
- Simulating potential reaction pathways and their energetics. Results: The computational studies provided predictions of the compound’s behavior in various chemical reactions .
Chemical Education
Scientific Field
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-8(2)12(13)9-5-6-10(14-3)11(7-9)15-4/h5-8,12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXXFHOKRLLIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

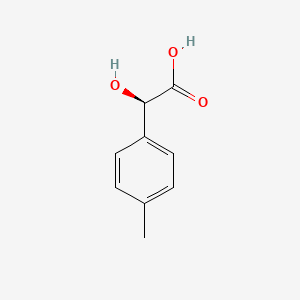
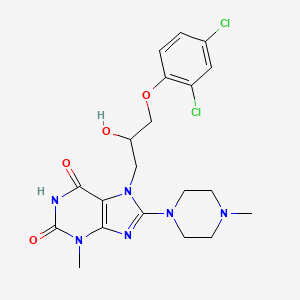
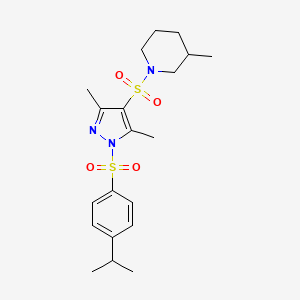
![methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2690875.png)
![10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione](/img/structure/B2690876.png)

![(1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid](/img/structure/B2690878.png)
![7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B2690879.png)
![4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2690880.png)
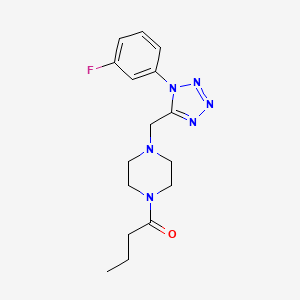
![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2690884.png)
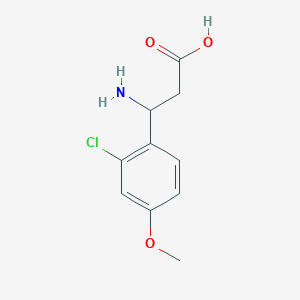
![4-[6-(Trifluoromethyl)pyridin-2-yl]thiomorpholine](/img/structure/B2690887.png)
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2690891.png)